molecular formula C7H16O B021356 3,3-Dimethyl-2-pentanol CAS No. 19781-24-9

3,3-Dimethyl-2-pentanol

Cat. No.: B021356
CAS No.: 19781-24-9
M. Wt: 116.2 g/mol
InChI Key: FCUOIGTWJDBTHR-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-pentanol is an organic compound with the molecular formula C₇H₁₆O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a branched alkyl chain. This compound is also known by its systematic name, 3,3-dimethylpentan-2-ol. It is a colorless liquid at room temperature and is used in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethyl-2-pentanol can be synthesized through several methods, including the Grignard reaction. In this process, a Grignard reagent, such as methylmagnesium bromide, reacts with a suitable carbonyl compound like 3,3-dimethylbutan-2-one to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperatures to prevent side reactions .

Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic hydrogenation of the corresponding ketone. This method involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to reduce the ketone to the alcohol .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone, 3,3-dimethyl-2-pentanone. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Although less common, the compound can be reduced to form hydrocarbons under specific conditions.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a metal catalyst.

    Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed:

    Oxidation: 3,3-Dimethyl-2-pentanone.

    Reduction: Hydrocarbons.

    Substitution: Alkyl halides.

Scientific Research Applications

3,3-Dimethyl-2-pentanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-pentanol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of corresponding ketones or acids .

Comparison with Similar Compounds

  • 3,3-Dimethyl-2-butanol
  • 2,4-Dimethyl-3-pentanol
  • 3-Methyl-3-pentanol
  • 2-Methyl-2-pentanol

Comparison: 3,3-Dimethyl-2-pentanol is unique due to its specific branching and the position of the hydroxyl group. Compared to similar compounds, it may exhibit different physical properties such as boiling point and solubility, which can influence its reactivity and applications .

Properties

IUPAC Name

3,3-dimethylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-5-7(3,4)6(2)8/h6,8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUOIGTWJDBTHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40941564
Record name 3,3-Dimethylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19781-24-9
Record name 2-Pentanol, 3,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dimethylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does BU08028 interact with opioid receptors and what are the downstream effects?

A: BU08028 is a unique opioid ligand because it exhibits high affinity for all four opioid receptor subtypes: μ, δ, κ, and nociceptin/orphanin FQ peptide (NOP) receptors [, , ]. This means it can bind to and activate each of these receptors, although with varying efficacies.

    Q2: How does the structure of BU08028 contribute to its activity and what is the role of 3,3-Dimethylpentan-2-ol?

    A: BU08028 is a derivative of buprenorphine, a known opioid medication. The 3,3-Dimethylpentan-2-ol moiety is part of the side chain attached to the morphinan core structure of BU08028. While the core structure contributes to the overall binding to opioid receptors, specific modifications like the side chain can influence the affinity and selectivity for different receptor subtypes [, ].

    Q3: How effective is BU08028 as an analgesic compared to other opioids and what is its potential for tolerance development?

    A: Preclinical studies in mice demonstrate that BU08028 is a potent and long-lasting analgesic, showing effectiveness in models of both neuropathic and inflammatory pain [, ]. Notably, it exhibits higher potency in attenuating pain compared to morphine and the selective NOP agonist SCH221510 [].

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